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Compound of Interest

Compound Name: 2-Morpholin-4-yl-propylamine
CAS No.: 1005-04-5
Cat. No.: B173189
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Core Directive: The Physicochemical Anchor

In the landscape of medicinal chemistry, the morpholine ring is not merely a structural filler; it is
a privileged scaffold that solves specific pharmacokinetic (PK) bottlenecks. Unlike its
carbocyclic analog (cyclohexane) or its nitrogenous cousin (piperidine), morpholine offers a
unique "Goldilocks" zone of physicochemical properties.

The decision to incorporate a morpholine moiety is usually driven by three causality-based
factors:

» Basicity Modulation (The pKa Shift):
o Piperidine pKa: ~11.2 (Highly basic, often fully ionized at physiological pH).
o Morpholine pKa: ~8.3.

o Causality: The inductive electron-withdrawing effect of the oxygen atom reduces the
electron density on the nitrogen. This lowers the pKa by nearly 3 log units compared to
piperidine. Consequently, at physiological pH (7.4), a significant fraction of morpholine
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exists as the free base. This equilibrium is critical for membrane permeability and blood-
brain barrier (BBB) penetration, while still retaining enough basicity for lysosomotropic
trapping or solubility enhancement.

e Solubility & Lipophilicity (LogP Tuning):

o The ether oxygen acts as a hydrogen bond acceptor, lowering the LogP (lipophilicity)
relative to piperidine. This is a standard tactic to rescue a lead compound that is too
lipophilic (high LogP) without adding a metabolically labile polar group.

e Metabolic Blocking:

o Placing a morpholine ring can block metabolic hotspots on aromatic rings, although the
morpholine ring itself has specific metabolic liabilities (discussed in Section 4).

Synthetic Methodologies: Installing the Ring

To ensure reproducibility and scalability, we focus on two high-fidelity protocols: Palladium-
Catalyzed Amination (for direct aryl attachment) and Nucleophilic Substitution (for linker
attachment, as seen in Gefitinib).

Protocol A: Buchwald-Hartwig N-Arylation of Morpholine

Use Case: Attaching morpholine directly to an aromatic core (e.g., Linezolid precursors or
kinase inhibitors).

Reagents & Causality:
o Catalyst:

or

e Ligand: BINAP or Xantphos. Why: Bidentate phosphines prevent

-hydride elimination and stabilize the Pd(0) species.

e Base:
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or

. Why: Strong inorganic bases facilitate the deprotonation of the morpholine amine in the
catalytic cycle.

Step-by-Step Workflow:
 Inerting: Charge a dry Schlenk flask with aryl halide (1.0 equiv), morpholine (1.2 equiv),

(1.4 equiv), and ligand (5-10 mol%). Evacuate and backfill with Argon (

).

» Catalyst Addition: Add Pd source (e.g.,

, 2-5 mol%) under positive Argon pressure.

e Solvation: Add anhydrous Toluene or 1,4-Dioxane (0.1 M concentration). Note: Degas
solvent prior to addition to prevent catalyst oxidation.

¢ Heating: Heat to 80—-100°C for 12—-18 hours. Monitor via LC-MS.

o Workup: Filter through a Celite pad (removes Pd black/salts). Concentrate filtrate. Purify via
flash chromatography (Hexane/EtOAC).

Protocol B: O-Alkylation (The Gefitinib Route)

Use Case: Attaching morpholine via a tether (solubility tail).
Step-by-Step Workflow:

e Precursor Prep: Start with the phenol intermediate (e.g., 4-(3-chloro-4-fluorophenylamino)-7-
methoxyquinazolin-6-ol).

» Reagent: 3-Morpholinopropyl chloride (or its hydrochloride salt).
e Base:

(excess, 3.0 equiv). Why: Potassium carbonate is preferred over sodium bases for phenol
alkylation in DMF due to the "template effect" and solubility.
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e Conditions: DMF, 80°C, 4 hours.

» Validation: The reaction is driven by the formation of the ether linkage. The morpholine
remains intact as a tertiary amine, providing the solubility handle.

Therapeutic Case Studies: The Morpholine
Advantage
Data Summary: Morpholine in Blockbuster Drugs[1][2]

[3]
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Drug

Class Target

Role of Morpholine

Gefitinib (Iressa)

Oncology EGFR Kinase

Solubility Tail:
Attached via propoxy
linker. Improves
aqueous solubility and
PK profile without
interfering with the
ATP-binding hinge

region.

Linezolid (Zyvox)

Antibiotic 23S Ribosome

Pharmacophore:
Directly attached to
the aryl fluorophenyl
core.[1] Critical for
binding orientation;
however, it is also the

site of metabolism.

Timolol

Beta-blocker -adrenergic

H-Bonding: The
morpholine oxygen
participates in H-
bonding networks,
influencing receptor
affinity and subtype

selectivity.

Rivaroxaban

Anticoagulant Factor Xa

Binding Motif: The
morpholinone
(oxidized morpholine)
acts as a neutral
surrogate for a basic
group, avoiding non-

specific binding.

Deep Dive: Gefitinib (Iressa)

In the design of Gefitinib, the quinazoline core is the ATP-competitive scaffold. However, early

analogues suffered from poor solubility.
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e The Fix: Introduction of the 3-morpholinopropoxy group at the C-6 position.

e Mechanism: The morpholine nitrogen (pKa ~8) is protonated in the stomach, aiding
dissolution. In the blood (pH 7.4), it exists in equilibrium, allowing cellular entry. The ether
oxygen in the linker adds flexibility.

Metabolic Stability & Toxicity (The "Self-Validating"
System)

While morpholine is generally stable, it is not metabolically inert. A self-validating drug design
process must screen for Morpholine Ring Oxidation.

The Linezolid Liability

Linezolid undergoes a specific metabolic pathway that does not involve CYP450 but rather
non-enzymatic chemical oxidation and MAO (Monoamine Oxidase) interactions.

The Pathway:
» Ring Opening: Formation of (hydroxyethyl)glycine metabolites (Metabolite A).
e Lactam Formation: Oxidation of the morpholine ring to a morpholin-3-one (Metabolite B).

o Consequence: These metabolites are antimicrobially inactive but can accumulate in renal
impairment.

Toxicology Alert:

¢ N-Nitroso Formation: Secondary amines (like free morpholine) can form carcinogenic N-
nitrosamines in the presence of nitrites. Design Rule: In drugs, the morpholine nitrogen is
usually tertiary (substituted), preventing direct nitrosylation, but metabolic N-dealkylation can
re-expose the secondary amine risk.

Visualization of Pathways
Diagram 1: The Physicochemical Logic of Morpholine
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This diagram illustrates the decision matrix for choosing morpholine over piperidine or

cyclohexane.

p—— Result:
iperidine Trapped in Lysosomes
pKa~11.2 1 Good Solubility
_--W| High Basicity Poor Permeability
Problem: i

Lead Compound

(High Lipophilicity) Scaffold Selection

Poor Solubility
High LogP

Morpholine Result:
pKa ~8.3 Ideal Permeability

Balanced LogP Good Solubility
H-Bond Acceptor

Click to download full resolution via product page

Caption: Comparative analysis of physicochemical outcomes when substituting a lead scaffold

with Piperidine vs. Morpholine.

Diagram 2: Gefitinib Synthesis (Morpholine Installation)

This diagram details the specific O-alkylation workflow used in the synthesis of Gefitinib.

Reagents:
3-Morpholinopropyl chloride
K2CO3, DMF, 80°C

Quinazoline Phenol
((EEIEE)

+ Reagents -

Process:
Nucleophilic Substitution (SN2)
O-Alkylation

Crude Gefitinib

Purification:
Column Chromatography
or Recrystallization
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Caption: Synthetic workflow for the installation of the morpholine solubility tail in Gefitinib via O-
alkylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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